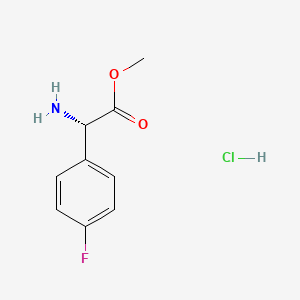

Methyl L-2-(4-fluorophenyl)glycinate HCl

Description

Significance of Alpha-Amino Acid Esters as Synthetic Intermediates

Alpha-amino acid esters are fundamental building blocks in organic synthesis, serving as crucial intermediates for a wide array of more complex molecules. nih.gov They are precursors to noncanonical amino acids, which are used in the development of therapeutics, the introduction of new functions into biomolecules, and to facilitate catalysis. nih.gov The ester group serves a dual purpose: it protects the carboxylic acid functionality of the amino acid, preventing unwanted side reactions, and it enhances the solubility of the amino acid in organic solvents, facilitating its use in a broader range of reaction conditions.

These intermediates are employed in diverse synthetic applications, including peptide synthesis, the creation of chiral ligands for asymmetric catalysis, and the construction of complex natural products. nih.govresearchgate.net The reactivity of the α-imino esters, a related class of compounds, is enhanced by the adjacent ester group, allowing them to participate in various chemical transformations such as additions, cycloadditions, and hydrogenations. nih.gov The synthesis of amino acid methyl esters, often as their hydrochloride salts for improved stability, is a common and efficient procedure in organic chemistry. nih.govwikipedia.org

Role of Fluorine Substitution in Modulating Chemical Reactivity and Stereochemical Properties

The introduction of fluorine into an amino acid framework can profoundly influence its properties. researchgate.net Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere for hydrogen, yet its electronic effects are significant. researchgate.net These effects can alter a molecule's pKa, metabolic stability, binding affinities, and conformational properties. researchgate.net

Key effects of fluorine substitution include:

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation can block this pathway, thereby increasing the molecule's metabolic stability and in vivo half-life. researchgate.net

Binding Affinity: The strong electron-withdrawing nature of fluorine can alter the electronic distribution of a molecule, potentially leading to enhanced binding interactions with target proteins. sci-hub.box For instance, a fluorine atom can improve binding by interacting favorably with the carbonyl group of an amide in a protein's active site. sci-hub.box

Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical factor for the bioavailability of many therapeutic agents, especially those targeting the central nervous system. researchgate.netsci-hub.box

Conformational Control: The unique properties of the C-F bond, including its dipole moment, can influence the conformational preferences of a molecule through electrostatic and steric interactions. This conformational restriction can pre-organize a molecule into a bioactive conformation, leading to increased potency and selectivity. researchgate.net

pKa Modulation: The inductive effect of fluorine is strongly electron-withdrawing, which can significantly lower the pKa of nearby acidic or basic functional groups. sci-hub.box For example, fluorine substitution on linear and cyclic amines makes them much less basic. sci-hub.box

Table 1: Physicochemical Effects of Fluorine Substitution in Organic Molecules

Overview of Glycine (B1666218) Derivatives as Chiral Building Blocks in Asymmetric Synthesis

Chirality is a fundamental property in pharmaceutical and biological chemistry, as the different enantiomers of a chiral drug often exhibit vastly different pharmacological activities. acs.org Asymmetric synthesis, the process of selectively producing one enantiomer, relies heavily on the use of chiral building blocks. google.com Amino acids, being naturally occurring chiral molecules, are among the most important classes of these building blocks. wiley.com

Glycine itself is achiral; however, its derivatives can be readily transformed into chiral molecules. Phenylglycine, for instance, is a bioactive chiral building block used in the synthesis of various therapeutic agents. researchgate.net These chiral building blocks can be utilized in several ways:

Chiral Sources: The inherent stereocenter of the amino acid derivative is incorporated directly into the final target molecule.

Chiral Auxiliaries: The chiral unit is temporarily attached to a prochiral substrate to direct a stereoselective transformation, after which it is removed.

Chiral Ligands and Catalysts: They are used to create a chiral environment in metal-catalyzed or organocatalyzed reactions, inducing enantioselectivity. google.com

The use of amino acids and their derivatives as chiral building blocks is an indispensable strategy for the efficient and stereoselective synthesis of complex, optically active compounds. wiley.com

Contextualization of Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride within the Landscape of Amino Acid Analogs

Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride is a specific, non-proteinogenic amino acid analog that combines the structural features discussed previously. It is the hydrochloride salt of the methyl ester of L-2-(4-fluorophenyl)glycinate. The hydrochloride form enhances the compound's stability, preventing the free ester from degradation or polymerization. wikipedia.org

This molecule belongs to the family of arylglycine derivatives, which are of significant interest in medicinal chemistry. organic-chemistry.org Its key structural features are:

A Chiral Center: The 'L' designation indicates a specific stereochemical configuration at the alpha-carbon, making it an enantiomerically pure building block for asymmetric synthesis.

An Alpha-Amino Ester Group: The methyl ester functionality makes it a versatile synthetic intermediate, suitable for peptide coupling and other modifications. nih.gov

A Fluorinated Phenyl Ring: The fluorine atom at the para-position of the phenyl ring imparts the unique physicochemical properties associated with fluorination, such as altered lipophilicity and electronic character, which can influence biological activity. researchgate.net

Phenylglycine esters and their derivatives are recognized for their importance in medicinal and biochemistry, where their chiral enantiomers can show distinct pharmacological profiles. acs.org Therefore, Methyl L-2-(4-fluorophenyl)glycinate HCl serves as a valuable starting material for synthesizing more complex molecules where the fluorinated phenylglycine motif is desired for optimizing biological interactions and pharmacokinetic properties.

Table 2: Properties of Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride

Scope and Contemporary Research Directions for Fluorinated Phenylglycine Esters

The field of fluorinated amino acid synthesis continues to see rapid growth, with researchers developing methodologies to access increasingly complex and novel structures. nih.gov For fluorinated phenylglycine esters and related compounds, contemporary research is focused on several key areas:

Probing Biological Systems: Fluorinated aromatic amino acids are valuable tools for investigating biosynthetic pathways. The fluorine atom serves as a sensitive probe for ¹⁹F NMR spectroscopy, which can be used in biological systems where fluorine does not naturally occur, allowing for clear monitoring without background noise. nih.gov

Modulating Peptide and Protein Properties: The incorporation of fluorinated aromatic amino acids into peptides has been shown to significantly alter their properties, including their tendency to form helices, their interactions with other proteins, and their solubility profiles. nih.gov This allows for the fine-tuning of peptide-based therapeutics.

Development of Novel Therapeutics: Given the advantages conferred by fluorination—such as enhanced metabolic stability and binding affinity—the synthesis of new fluorinated amino acid analogs remains a high priority in drug discovery programs. researchgate.netnih.gov The goal is to create novel bioactive compounds with improved pharmacokinetic and pharmacodynamic profiles.

Advanced Synthetic Methodologies: There is an ongoing effort to develop more efficient and selective methods for synthesizing fluorinated amino acids. This includes the development of new cross-coupling strategies and novel fluorinating reagents to expand the library of available building blocks for medicinal chemists. nih.gov

The continued exploration of compounds like Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride and other fluorinated phenylglycine esters is driven by their potential to address challenges in drug design and to create new tools for chemical biology. researchgate.net

Properties

IUPAC Name |

methyl (2S)-2-amino-2-(4-fluorophenyl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-2-4-7(10)5-3-6;/h2-5,8H,11H2,1H3;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGSKYIBZLQSFR-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=C(C=C1)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00725443 | |

| Record name | Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916602-09-0 | |

| Record name | Methyl (2S)-amino(4-fluorophenyl)acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00725443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl L 2 4 Fluorophenyl Glycinate Hydrochloride

Direct Esterification and Hydrochloride Salt Formation

A common and straightforward approach to Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride involves the direct esterification of L-2-(4-fluorophenyl)glycine, followed by the formation of the hydrochloride salt. This method is often favored for its operational simplicity and scalability.

The esterification of L-2-(4-fluorophenyl)glycine is typically carried out by reacting the amino acid with methanol (B129727) in the presence of an acid catalyst. Several reagents are commonly employed for this transformation, each with distinct advantages regarding reaction conditions and workup procedures.

One of the most traditional methods is the Fischer-Speier esterification, which utilizes a strong acid catalyst such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl) in methanol. The reaction involves protonation of the carboxylic acid group, rendering it more susceptible to nucleophilic attack by methanol. The process is driven to completion by using a large excess of methanol, which also serves as the solvent.

Alternatively, thionyl chloride (SOCl₂) in methanol is a highly effective reagent for this conversion. This system generates anhydrous HCl in situ, which catalyzes the esterification. A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and HCl, are gaseous, which can simplify the purification process.

A milder and more modern approach involves the use of trimethylchlorosilane (TMSCl) in methanol. This system is known for its efficiency at room temperature and compatibility with a wide range of amino acids. The reaction proceeds through the in situ generation of HCl from the reaction of TMSCl with methanol, which then catalyzes the esterification. This method avoids the harsh conditions associated with concentrated strong acids.

Table 1: Comparison of Common Esterification Protocols for Amino Acids

| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| HCl (gas) / Methanol | 0°C to reflux | High yield, clean reaction | Requires handling of corrosive gas |

| H₂SO₄ / Methanol | Reflux | Inexpensive and effective | Harsh conditions, potential for side reactions |

| SOCl₂ / Methanol | 0°C to reflux | High yield, gaseous byproducts | Reagent is corrosive and moisture-sensitive |

Following the esterification, the resulting methyl ester is typically isolated as its hydrochloride salt to enhance stability and facilitate handling, as the free amino ester can be prone to cyclization (forming a diketopiperazine) or polymerization. The precipitation of Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride is a critical step that can be optimized to maximize yield and purity.

After the esterification reaction is complete, the excess methanol and other volatile reagents are typically removed under reduced pressure. This concentration step increases the saturation of the desired salt in the remaining solvent. The choice of solvent for precipitation is crucial. Often, a non-polar "anti-solvent" is added to the concentrated reaction mixture to decrease the solubility of the hydrochloride salt and induce crystallization. Ethers, such as diethyl ether or methyl tert-butyl ether (MTBE), and esters like ethyl acetate (B1210297) are commonly used for this purpose.

Key parameters that are optimized during precipitation include:

Temperature: Cooling the solution significantly decreases the solubility of the salt, promoting higher recovery. Crystallization is often performed at temperatures ranging from ambient down to 0-5°C.

Addition Rate of Anti-solvent: A slow, controlled addition of the anti-solvent allows for the formation of well-defined crystals, which are easier to filter and typically have higher purity than a rapidly precipitated amorphous solid.

Stirring: Agitation helps to maintain a homogeneous temperature and concentration gradient, which can lead to more uniform crystal size and prevent the formation of large agglomerates.

Seeding: In some cases, adding a small quantity of pre-existing crystals of the desired product (seed crystals) can initiate crystallization at a lower supersaturation level, leading to better control over the crystal size distribution.

By carefully controlling these factors, a high yield of crystalline Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride with high purity can be obtained.

Enantioselective Synthesis Pathways

To ensure high enantiomeric purity, which is often a stringent requirement for pharmaceutical intermediates, enantioselective synthetic routes are employed. These methods construct the chiral center of the molecule in a controlled manner, starting from achiral or prochiral precursors.

A powerful strategy for the asymmetric synthesis of α-amino acids is the alkylation of a chiral glycine (B1666218) enolate equivalent. In this approach, a chiral auxiliary is temporarily attached to a glycine molecule to direct the stereochemical outcome of a subsequent alkylation reaction.

Chiral auxiliaries are enantiomerically pure compounds that, when attached to a prochiral substrate, steer the approach of a reagent to one of the two faces of the molecule, resulting in a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

Evans Oxazolidinones: The Evans auxiliaries, such as (4R,5S)-4-methyl-5-phenyloxazolidin-2-one, are widely used for stereoselective alkylations. An N-glycinyl Evans auxiliary can be prepared and subsequently acylated. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a chiral enolate. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophile (in this case, 4-fluorobenzyl bromide) to the opposite face. This results in a highly diastereoselective alkylation. Subsequent hydrolysis of the acylated auxiliary yields the desired L-2-(4-fluorophenyl)glycine, which can then be esterified.

Schöllkopf Bis-Lactim Ethers: The Schöllkopf auxiliary, typically derived from the cyclization of L-valine and glycine to form a diketopiperazine, offers another robust method for asymmetric amino acid synthesis. wikipedia.orgbiosynth.com The diketopiperazine is converted to its bis-lactim ether. Deprotonation at the glycine unit with a strong base like n-butyllithium creates a nucleophilic center. wikipedia.org The bulky isopropyl group from the valine residue sterically blocks one face of the resulting anion, directing the alkylation with 4-fluorobenzyl bromide to the less hindered face with high diastereoselectivity. wikipedia.orgbiosynth.com Mild acidic hydrolysis then cleaves the bis-lactim ether to afford the methyl ester of L-2-(4-fluorophenyl)glycine and the methyl ester of the auxiliary amino acid (valine), which can be separated. wikipedia.org This method provides the target methyl ester directly with high enantiomeric excess (typically >95% ee). wikipedia.org

Table 2: Overview of Chiral Auxiliaries in Asymmetric Amino Acid Synthesis

| Chiral Auxiliary | Key Features | Typical Electrophile | Diastereoselectivity |

|---|---|---|---|

| Evans Oxazolidinone | Forms a chiral imide; directs alkylation via a chelated enolate. | Alkyl halides (e.g., 4-fluorobenzyl bromide) | High (often >95% de) |

An alternative and highly effective method for the asymmetric synthesis of α-amino acids involves the use of chiral transition metal complexes. Specifically, Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand have proven to be excellent substrates for diastereoselective alkylation.

In this approach, a Schiff base is formed between glycine and a chiral ligand, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone. This ligand coordinates with a Ni(II) ion to form a square-planar complex. nih.gov The complex effectively locks the conformation of the glycine moiety. Deprotonation of the α-carbon of the glycine unit with a mild base generates a planar nucleophilic center. The intricate chiral environment created by the ligand and the metal center exposes one face of the glycine α-carbon while sterically shielding the other.

The subsequent alkylation with an electrophile, such as 4-fluorobenzyl bromide, proceeds with high diastereoselectivity. nih.govmdpi.com The steric and electronic properties of the complex guide the incoming electrophile to the less hindered face, establishing the desired (S)-configuration at the α-carbon. nih.govmdpi.com

After the alkylation step, the complex is decomposed, typically under acidic conditions, to release the newly synthesized L-2-(4-fluorophenyl)glycine. A major advantage of this methodology is the high diastereoselectivity achieved and the ability to recycle the chiral ligand. nih.govmdpi.com The resulting amino acid can then be converted to its methyl ester hydrochloride as previously described.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride |

| L-2-(4-fluorophenyl)glycine |

| Methanol |

| Sulfuric acid |

| Hydrogen chloride |

| Thionyl chloride |

| Trimethylchlorosilane |

| Diethyl ether |

| Methyl tert-butyl ether |

| Ethyl acetate |

| (R)-4-Methyl-5-phenyloxazolidin-2-one |

| Lithium diisopropylamide |

| 4-Fluorobenzyl bromide |

| L-Valine |

| Glycine |

| n-Butyllithium |

Asymmetric Hydrogenation or Reductive Amination Strategies

The direct synthesis of enantiomerically pure amino acids and their derivatives through asymmetric catalysis represents a highly efficient approach, avoiding the need for downstream resolution of racemic mixtures. Key strategies include the asymmetric hydrogenation of prochiral enamides or imines and the asymmetric reductive amination of α-keto esters.

Asymmetric Hydrogenation: This method typically involves the hydrogenation of a prochiral precursor, such as an N-acyl-α,β-dehydroamino ester, in the presence of a chiral transition metal catalyst. For the synthesis of L-4-fluorophenylglycine derivatives, this would start from a precursor like methyl 2-acetamido-3-(4-fluorophenyl)acrylate. While specific examples for this exact substrate are not detailed in readily available literature, the field of asymmetric hydrogenation is well-established. Catalysts based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands (e.g., derivatives of BINAP, DuPhos), are known to be highly effective for hydrogenating enamides to produce α-amino acid derivatives with excellent enantioselectivities (ee). princeton.edu The general transformation is noted for its high efficiency and atom economy.

Asymmetric Reductive Amination: This powerful technique constructs the chiral amine in a single step from a ketone precursor. For the target molecule, the precursor would be methyl 2-oxo-2-(4-fluorophenyl)acetate. The reaction involves the condensation of the ketoester with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ by a chiral catalyst. nih.gov Both transition-metal catalysts and biocatalysts (enzymes) can be employed.

Recent advancements have highlighted the use of chiral SPINOL-derived borophosphates as organocatalysts for the asymmetric reductive amination of ketones, achieving high yields and enantioselectivities for various chiral amines. organic-chemistry.org Furthermore, iridium-based catalysts have demonstrated high activity and enantioselectivity for the direct reductive amination of aryl ketones. google.com

Enzymatic approaches, particularly using imine reductases (IREDs) or other engineered dehydrogenases, are becoming increasingly prominent. nih.govresearchgate.net These biocatalysts can convert ketones into chiral amines with high stereochemical purity under mild reaction conditions. researchgate.net

| Strategy | Precursor | Catalyst Type | Key Features |

| Asymmetric Hydrogenation | N-acyl-α,β-dehydroamino ester | Chiral Rhodium or Ruthenium complexes | High efficiency, excellent enantioselectivity, atom-economical. |

| Asymmetric Reductive Amination | α-keto ester (e.g., methyl 2-oxo-2-(4-fluorophenyl)acetate) | Chiral organocatalysts, Ir-complexes, or Enzymes (IREDs) | Direct conversion from ketone, high stereoselectivity, mild conditions (enzymatic). |

Chemo-Enzymatic Approaches to Enantiopure Intermediates

Chemo-enzymatic synthesis merges the advantages of chemical and enzymatic processes to create efficient and environmentally friendly routes to enantiopure compounds. A notable strategy for producing L-arylglycines involves the enzymatic reductive amination of a chemically synthesized prochiral keto acid.

A well-documented chemo-enzymatic route has been developed for (S)-2-chlorophenylglycine, a close structural analog of the target compound. nih.govresearchgate.net This process can be adapted for the synthesis of L-4-fluorophenylglycine. The key steps are:

Chemical Synthesis of the Precursor: The prochiral keto acid, (4-fluorophenyl)glyoxylic acid, is first synthesized through conventional chemical methods.

Enzymatic Reductive Amination: The keto acid undergoes an enantioselective amination catalyzed by an amino acid dehydrogenase, such as Leucine Dehydrogenase (LeuDH). nih.gov This enzyme stereoselectively converts the keto acid into the desired L-amino acid.

Cofactor Regeneration: The enzymatic reaction requires a hydride donor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). To make the process economically viable, a cofactor regeneration system is employed. This is often achieved by coupling the main reaction with a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate NADH from its oxidized form (NAD+). nih.govresearchgate.net

Protein engineering, through methods like directed evolution, has been used to improve the activity and stability of enzymes like LeuDH for these specific, non-natural substrates. nih.gov This integrated approach provides a highly selective and efficient pathway to the enantiopure amino acid intermediate, which can then be esterified to yield the final product.

Racemic Resolution and Deracemization Techniques

When a racemic mixture of the amino acid or its ester is produced, resolution techniques are required to separate the desired L-enantiomer from the unwanted D-enantiomer.

Diastereomeric Salt Formation with Chiral Acids

This is a classical and widely used method for resolving racemic amines and amino acids. The process involves reacting the racemic mixture with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities. libretexts.org

The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated by filtration. The desired enantiomer is then liberated from the salt by treatment with a base. Common chiral acids used for this purpose include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. libretexts.org

For the resolution of 4-fluorophenylglycine, (+)-10-camphorsulfonic acid has been shown to be effective. researchgate.net A specific technique known as "Dutch Resolution" may be applied, where a mixture of structurally related resolving agents is used, which can improve the efficiency and likelihood of successful resolution. researchgate.net In one documented process, the resolution of racemic 4-fluorophenylglycine with (+)-10-camphorsulfonic acid is only successful when phenylglycine is also added to the mixture, leading to the formation of mixed crystals. researchgate.net

| Racemate | Resolving Agent | Key Observation |

| 4-Fluorophenylglycine | (+)-10-Camphorsulfonic Acid | Resolution requires the addition of phenylglycine to form mixed-crystal diastereomeric salts. researchgate.net |

| 2-(2-Chlorophenyl)glycine Methyl Ester | D-Camphorsulfonic Acid or Tartaric Acid | Forms separable diastereomeric salts. google.com |

Attrition-Enhanced Deracemization Processes

Attrition-enhanced deracemization is a powerful technique that can convert an entire solid-phase racemic mixture into a single enantiomer, thereby achieving a theoretical yield of 100%. This process is applicable to racemic compounds that crystallize as a conglomerate (a physical mixture of separate L- and D-enantiomer crystals) rather than a racemic compound.

The process involves grinding a slurry of the conglomerate crystals in a solution where the enantiomers can slowly racemize. The grinding (attrition) creates small crystal fragments, leading to a dynamic process of dissolution and crystal growth (Ostwald ripening). rug.nl If there is a slight initial excess of one enantiomer (either by chance or by seeding), the larger crystals of that enantiomer will grow at the expense of the smaller, dissolving crystals of both enantiomers. The continuous racemization in the solution phase replenishes the consumed enantiomer, driving the entire solid mass to convert to the single, more stable crystalline form. rug.nl While a specific application to a 4-fluorophenylglycine derivative is not detailed, this method has been successfully applied to other amino acid derivatives. rug.nl

Convergent and Divergent Synthetic Routes

A convergent synthesis involves preparing different fragments of the final molecule separately and then assembling them in the later stages. mdpi.com In the context of Methyl L-2-(4-fluorophenyl)glycinate HCl, a strategy where the chiral center is introduced early via asymmetric catalysis (e.g., asymmetric reductive amination of the keto-ester) could be considered more convergent toward the final enantiomerically pure product, as the key chiral fragment is constructed in a single, highly selective step. mdpi.com

A divergent synthesis , in contrast, starts from a common intermediate that is progressively modified to create a library of different but structurally related compounds. researchgate.netcrimsonpublishers.com While not the primary goal for producing a single target molecule, a divergent approach could be envisioned where a common precursor, such as 4-fluorobenzaldehyde (B137897), is used to synthesize a racemic intermediate. This intermediate could then be subjected to different resolution or derivatization procedures. More broadly, a pluripotent intermediate could be used to synthesize not only the 4-fluoro derivative but also other halogenated or substituted phenylglycinate esters.

In practice, the synthesis of this compound often follows a more linear path: synthesis of a racemic precursor, followed by resolution, and then recycling of the unwanted enantiomer. This can be viewed as a practical, industrial application of convergent principles, where the focus is on efficiently producing a single, highly pure stereoisomer.

Synthesis from Fluorinated Aromatic Precursors

A primary route for the synthesis of α-amino acids from aromatic precursors is the Strecker synthesis. In the context of Methyl L-2-(4-fluorophenyl)glycinate hydrochloride, this method commences with 4-fluorobenzaldehyde. To achieve the desired L-enantiomer, an asymmetric variant of the Strecker synthesis is employed, often utilizing a chiral auxiliary.

One such approach involves a three-component reaction between 4-fluorobenzaldehyde, a source of ammonia, and a cyanide source, in the presence of a chiral amine. nih.gov For instance, (S)-1-(4-methoxyphenyl)ethylamine can serve as an effective chiral auxiliary. acs.org The reaction proceeds through the formation of a chiral imine from 4-fluorobenzaldehyde and the auxiliary, to which the cyanide ion adds diastereoselectively. This addition leads to the formation of a diastereomeric mixture of α-aminonitriles, where the (S,S)-diastereomer is typically favored. acs.org

While the major (α-S,S)-diastereoisomers of some substituted benzaldehydes precipitate directly from the reaction mixture, allowing for easy separation by filtration, the derivative from 4-fluorobenzaldehyde may require other purification techniques. acs.org Following the formation of the diastereomerically enriched α-aminonitrile, the subsequent steps involve the hydrolysis of the nitrile group to a carboxylic acid and the cleavage of the chiral auxiliary. This is often achieved by heating the aminonitrile in a strong aqueous acid, such as 6 M hydrochloric acid, at reflux. acs.orgacs.org This one-pot hydrolysis and auxiliary removal directly yields L-2-(4-fluorophenyl)glycinate.

The final step to obtain the target compound is the esterification of the L-2-(4-fluorophenyl)glycine with methanol in the presence of an acid catalyst, which also forms the hydrochloride salt. Common reagents for this transformation include thionyl chloride in methanol or anhydrous hydrogen chloride in methanol. nih.gov

Table 1: Key Steps in Asymmetric Strecker Synthesis

| Step | Description | Key Reagents and Conditions |

| 1 | Formation of chiral α-aminonitrile | 4-fluorobenzaldehyde, (S)-1-(4-methoxyphenyl)ethylamine, sodium cyanide |

| 2 | Hydrolysis and auxiliary removal | 6 M aqueous HCl, reflux |

| 3 | Esterification and salt formation | Methanol, thionyl chloride or anhydrous HCl |

Modifications of Existing Glycine Derivatives

An alternative and industrially significant approach to obtaining enantiomerically pure Methyl L-2-(4-fluorophenyl)glycinate hydrochloride is through the modification of a racemic mixture of 2-(4-fluorophenyl)glycine or its derivatives. This typically involves the synthesis of the racemic methyl ester followed by chiral resolution.

The initial step is the esterification of racemic DL-2-(4-fluorophenyl)glycine. This can be accomplished using standard methods for amino acid esterification, such as reaction with methanol in the presence of a strong acid like sulfuric acid or by using trimethylchlorosilane in methanol. nih.govgoogle.com

The core of this methodology is the chiral resolution of the resulting racemic Methyl DL-2-(4-fluorophenyl)glycinate. A widely used technique is the formation of diastereomeric salts with a chiral resolving agent. Dibenzoyl-L-tartaric acid is a particularly effective resolving agent for this purpose. google.comchemicalbook.com When the racemic methyl ester is treated with dibenzoyl-L-tartaric acid in a suitable solvent system, such as an ethanol (B145695)/water mixture, the diastereomeric salt of the L-ester preferentially crystallizes out of the solution due to its lower solubility. google.com

The less soluble diastereomeric salt, [Methyl L-2-(4-fluorophenyl)glycinate][dibenzoyl-L-tartrate], can be isolated by filtration. Subsequently, the desired Methyl L-2-(4-fluorophenyl)glycinate can be liberated from the salt by treatment with a base to neutralize the tartaric acid, followed by extraction. The final step involves the formation of the hydrochloride salt by treating the free ester with hydrochloric acid.

Table 2: Chiral Resolution of Racemic Methyl 2-(4-fluorophenyl)glycinate

| Step | Description | Key Reagents and Conditions |

| 1 | Esterification of racemic amino acid | DL-2-(4-fluorophenyl)glycine, methanol, acid catalyst (e.g., H₂SO₄) |

| 2 | Diastereomeric salt formation | Racemic methyl ester, Dibenzoyl-L-tartaric acid, ethanol/water |

| 3 | Isolation of L-ester salt | Filtration |

| 4 | Liberation of the L-ester | Treatment with base |

| 5 | Hydrochloride salt formation | Treatment with hydrochloric acid |

Process Optimization and Scale-Up Considerations

The industrial production of Methyl L-2-(4-fluorophenyl)glycinate hydrochloride necessitates careful optimization of the chosen synthetic route to ensure economic viability, safety, and high product quality. chiralpedia.com

For the asymmetric Strecker synthesis, process optimization would focus on maximizing the diastereoselectivity of the cyanide addition. This can be influenced by the choice of chiral auxiliary, solvent, temperature, and the nature of the cyanide source. The recovery and recycling of the chiral auxiliary are also critical for a cost-effective process.

On a large scale, the handling of reagents such as cyanides in the Strecker synthesis requires stringent safety protocols. For the resolution method, the crystallization process needs to be well-controlled to ensure reproducible yields and high enantiomeric purity. This includes optimizing parameters such as solvent composition, concentration, cooling profiles, and seeding strategies. google.com

Furthermore, the transition from batch to continuous processing is a consideration for large-scale manufacturing to improve efficiency and consistency. patsnap.com For instance, continuous esterification and salt formation could offer advantages in terms of throughput and process control. The choice of solvents and reagents should also be evaluated based on their environmental impact, cost, and suitability for industrial equipment. scirp.org Purification of the final product on a large scale would likely involve crystallization to ensure the removal of impurities and to obtain the desired physical form of the active pharmaceutical ingredient intermediate.

Chemical Reactivity and Derivatization Studies of Methyl L 2 4 Fluorophenyl Glycinate Hydrochloride

Reactivity of the Alpha-Amino Group

The primary alpha-amino group in Methyl L-2-(4-fluorophenyl)glycinate hydrochloride is a focal point for numerous chemical modifications. Its nucleophilic nature enables reactions that are fundamental to the synthesis of peptides and other complex nitrogen-containing compounds.

N-Protection and Deprotection Strategies

In peptide synthesis, the protection of the amine functionality is a critical step to prevent unwanted side reactions and to control the sequence of amino acid addition. masterorganicchemistry.com For amino acid esters like Methyl L-2-(4-fluorophenyl)glycinate, common N-protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The introduction of the Boc group is typically achieved by reacting the amino acid ester hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the hydrochloride salt and facilitate the reaction. Similarly, the Cbz group can be introduced using benzyl (B1604629) chloroformate under basic conditions.

The selection of a protecting group strategy is crucial for the successful synthesis of peptides and other complex molecules, ensuring that the desired transformations occur at the correct positions. masterorganicchemistry.com

Table 1: Common N-Protecting Groups and Deprotection Conditions

| Protecting Group | Reagent for Protection | Deprotection Condition |

| tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic acid (TFA) or HCl |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | Catalytic Hydrogenation |

Formation of Amides and Peptidic Bonds

The formation of an amide or peptide bond is a cornerstone of organic and medicinal chemistry. youtube.com This reaction involves the coupling of the primary amine of Methyl L-2-(4-fluorophenyl)glycinate hydrochloride with a carboxylic acid. To facilitate this, the carboxylic acid is typically activated using a coupling reagent.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. The general procedure involves activating the carboxylic acid with the coupling reagent to form a reactive intermediate, which is then readily attacked by the amino group of the Methyl L-2-(4-fluorophenyl)glycinate to form the amide bond. organic-chemistry.org

For peptide synthesis, this process is repeated in a stepwise fashion, adding one amino acid at a time to the growing peptide chain. masterorganicchemistry.comyoutube.com The use of N-protected amino acids is essential in this process to ensure the correct sequence of addition. masterorganicchemistry.com After each coupling step, the N-protecting group is removed to allow for the next amino acid to be added. youtube.com

Table 2: Reagents for Amide Bond Formation

| Coupling Reagent | Additive |

| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | N-Hydroxysuccinimide (NHS) |

| HBTU | Hünig's base |

Reactions Leading to Imine and Schiff Base Intermediates

The primary amino group of Methyl L-2-(4-fluorophenyl)glycinate hydrochloride can react with aldehydes or ketones to form imines, also known as Schiff bases. organic-chemistry.org This condensation reaction is typically carried out under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent.

The formation of an imine proceeds through a two-step mechanism. The first step is the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by the elimination of a water molecule to form the C=N double bond of the imine. mdpi.com The reaction is generally reversible and the position of the equilibrium can be influenced by the reaction conditions.

Schiff bases are versatile intermediates in organic synthesis. For instance, benzophenone (B1666685) imines of glycine (B1666218) alkyl esters are used as intermediates in the synthesis of other amino acid derivatives. google.com These imines can be deprotonated at the alpha-carbon to form a stabilized carbanion, which can then react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.

Transformations at the Methyl Ester Moiety

The methyl ester group of Methyl L-2-(4-fluorophenyl)glycinate hydrochloride provides another site for chemical modification, allowing for the synthesis of different derivatives.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, L-2-(4-fluorophenyl)glycine. This transformation can be achieved under either acidic or basic conditions. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester in the presence of a dilute mineral acid, such as hydrochloric acid or sulfuric acid. chemguide.co.uklibretexts.org To drive the reaction to completion, an excess of water is often used. chemguide.co.uk

Base-mediated hydrolysis, also known as saponification, is an irreversible process. chemguide.co.uk The ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. libretexts.org

Transesterification Reactions with Various Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In acid-catalyzed transesterification, the alcohol is typically used as the solvent to drive the equilibrium towards the desired product. masterorganicchemistry.com For instance, reacting Methyl L-2-(4-fluorophenyl)glycinate with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl L-2-(4-fluorophenyl)glycinate.

Base-catalyzed transesterification is generally faster and proceeds via nucleophilic attack of an alkoxide on the ester carbonyl. masterorganicchemistry.com It is important that the alkoxide used corresponds to the alcohol desired in the final product.

This reaction is useful for modifying the ester group to alter the physical properties of the molecule, such as solubility, or for introducing specific functionalities through the alcohol component.

Aminolysis for Amide Formation

The ester functional group in Methyl L-2-(4-fluorophenyl)glycinate HCl is susceptible to nucleophilic attack by amines, a reaction known as aminolysis, which results in the formation of the corresponding amide. This transformation is a fundamental method for peptide bond formation and the synthesis of various amide derivatives. The general reaction involves the displacement of the methoxy (B1213986) group (-OCH₃) from the ester carbonyl by an amine nucleophile (R-NH₂).

The reaction can be performed using various methods, including direct reaction with an amine, often in large excess or as the solvent, which can be driven to completion by heating. Alternatively, catalytic methods can be employed to achieve higher efficiency and selectivity under milder conditions.

A closely related analogue, phenylglycine methyl ester, has been shown to undergo highly enantioselective ammonolysis catalyzed by lipase (B570770) in an organic solvent. nih.govnih.gov This biocatalytic approach highlights a method for converting a racemic ester into an optically pure amide, demonstrating the utility of aminolysis in chiral resolutions. In one study, ammonium (B1175870) carbamate (B1207046) was used as the ammonia (B1221849) source for the lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester. nih.gov Optimal conditions were found to significantly influence both the reaction rate and the stereoselectivity. nih.gov

Table 1: Conditions for Lipase-Catalyzed Ammonolysis of Phenylglycine Methyl Ester nih.gov

| Parameter | Optimal Condition |

|---|---|

| Ammonium Source | Ammonium Carbamate (80 mM) |

| Solvent | t-Butanol |

| Initial Water Activity | 0.75 |

This enzymatic method proved to have high activity and enantioselectivity, suggesting that a similar approach could be applied to this compound for the synthesis of chiral amides. nih.gov

Stereoselective Reactions at the Alpha-Carbon of the Glycine Backbone

The alpha-carbon of this compound is a stereogenic center and a site for further functionalization. The acidity of the alpha-proton allows for the formation of an enolate or enolate equivalent, which can then react with various electrophiles. The existing stereocenter directs the approach of the incoming electrophile, leading to stereoselective bond formation.

The alpha-proton of glycine esters can be removed by a strong base to form a chiral enolate. This nucleophilic species can then react with electrophiles, such as alkyl halides, in a stereoselective manner. The diastereoselectivity of the alkylation is often controlled by the formation of a rigid chelated intermediate involving the metal counterion of the base and the ester and amino groups. documentsdelivered.com

To achieve high levels of stereocontrol, the amino group is typically protected, often as a Schiff base. This forms a chiral glycine enolate synthon that exhibits high facial selectivity upon reaction with electrophiles. A study on a homochiral glycine enolate synthon demonstrated that alkylation can provide adducts with diastereomeric excesses (de) of ≥97.6% in good yields. documentsdelivered.com The reactivity and selectivity were found to be highly dependent on the metal counterion and solvent. documentsdelivered.com This methodology allows for the synthesis of a wide range of non-natural alpha-amino acid derivatives. documentsdelivered.comresearchgate.net

Another approach involves the direct N-alkylation of α-amino acid esters with alcohols using a ruthenium catalyst, which proceeds with excellent retention of the original stereochemistry at the alpha-carbon. nih.gov

The nucleophilic character of glycine enolate equivalents can be harnessed in conjugate addition reactions, such as the Michael reaction, to form new chiral centers. nih.govwikipedia.org In this type of reaction, the glycine derivative adds to an α,β-unsaturated carbonyl compound (a Michael acceptor), creating a new carbon-carbon bond at the β-position of the acceptor and generating a second stereocenter. nih.gov

A systematic study of addition reactions between a chiral Ni(II) complex of a glycine Schiff base and chiral α,β-unsaturated oxazolidinones has been reported. nih.gov These reactions proceed at room temperature in the presence of mild organic bases and exhibit exceptionally high diastereoselectivity (>98% de) at both newly formed stereogenic centers. nih.gov

Table 2: Stereoselectivity in Michael Addition of a Chiral Glycine Equivalent nih.gov

| Glycine Complex Chirality | Michael Acceptor Chirality | Reaction Rate | Product Diastereoselectivity |

|---|---|---|---|

| (S) | (S) | Very High | >98% de |

Interestingly, the stereochemical outcome was found to be almost entirely controlled by the chirality of the Michael acceptor, while the chirality of the glycine complex primarily influenced the reaction rate. nih.gov This powerful method provides an efficient route to β-substituted glutamic acid derivatives, which are valuable synthetic intermediates. nih.govresearchgate.net

Reactivity of the 4-Fluorophenyl Aromatic Ring

The 4-fluorophenyl group of the molecule offers another site for chemical modification. The fluorine atom significantly influences the electronic properties of the aromatic ring, affecting its susceptibility to both electrophilic and nucleophilic attack.

More significantly, the electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) . wikipedia.orglibretexts.org In SNAr reactions, a nucleophile attacks an aromatic ring and displaces a leaving group. Halogens, including fluorine, can act as leaving groups in these reactions, particularly when the ring is activated by other electron-withdrawing groups. numberanalytics.comnih.gov For a 4-fluoro-substituted ring, the fluorine atom itself can be displaced by strong nucleophiles (e.g., alkoxides, thiolates, amines) under forcing conditions (high temperature/pressure), a reaction facilitated by the stability of the fluoride (B91410) leaving group. numberanalytics.comnih.gov

The carbon-fluorine bond is the strongest single bond to carbon, making its activation in metal-catalyzed cross-coupling reactions challenging compared to C-Cl, C-Br, or C-I bonds. However, significant advances have been made in the C-F bond activation of fluoroarenes. rsc.org Palladium, nickel, and cobalt catalysts have been developed that can facilitate the cross-coupling of fluoroarenes with various partners, including organoboron, organozinc, and Grignard reagents. rsc.orgmdpi.comrsc.orgorganic-chemistry.org

For instance, palladium-catalyzed Suzuki and Stille cross-coupling reactions of (fluoroarene)tricarbonylchromium(0) complexes have been shown to form biaryl and styrene (B11656) derivatives in good yields. rsc.org These reactions demonstrate that the C-F bond can be selectively cleaved and functionalized under appropriate catalytic conditions.

Table 3: Examples of Metal-Catalyzed Cross-Coupling of Fluoroarenes

| Reaction Type | Catalyst System | Coupling Partner | Key Feature | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd₂(dba)₃ / PMe₃ / Cs₂CO₃ | Arylboronic acids | Forms biaryl complexes | rsc.org |

| Stille Coupling | Pd₂(dba)₃ / PMe₃ / CsF | Organostannanes | Forms biaryl and styrene complexes | rsc.org |

| Cobalt-Catalyzed | CoCl₂ / LiI / 1,3-pentadiene | Alkyl Grignards | Cleaves aliphatic C-F bonds | organic-chemistry.org |

While direct coupling of the C-F bond in this compound is plausible with specialized catalysts, a more common strategy would be to introduce a more reactive handle (e.g., bromine, iodine, or triflate) onto the aromatic ring via electrophilic substitution, which could then participate in a wider range of standard cross-coupling reactions.

Derivatization for Analytical Characterization and Chromatographic Separation

The analytical characterization and chromatographic separation of Methyl L-2-(4-fluorophenyl)glycinate Hydrochloride often necessitates derivatization. This chemical modification is employed to enhance the compound's volatility for gas chromatography or to improve its detectability in liquid chromatography. The primary functional group targeted for derivatization in this molecule is the primary amine, as the carboxylic acid group is already esterified.

Formation of Volatile Derivatives for Gas Chromatography-Mass Spectrometry (GC-MS)

For successful analysis by GC-MS, a compound must be volatile and thermally stable. This compound, in its salt form, is non-volatile. Even in its free base form, the polarity of the primary amine can lead to poor peak shape and thermal degradation. Therefore, derivatization of the amino group is a critical step to produce a volatile and stable derivative suitable for GC-MS analysis. sigmaaldrich.com This typically involves replacing the active hydrogens on the amino group with less polar functional groups. weber.hu

Common derivatization strategies for amino acids and their esters include acylation and silylation.

Acylation: This is a widely used technique where an acyl group is introduced into the molecule, typically by reaction with an acid anhydride (B1165640) or an acyl chloride. sigmaaldrich.com For Methyl L-2-(4-fluorophenyl)glycinate, the primary amine can be readily acylated. Perfluoroacyl derivatives are particularly advantageous for GC-MS as they increase volatility and can enhance detection sensitivity, especially with an electron capture detector (ECD). nih.gov

A common reagent for this purpose is trifluoroacetic anhydride (TFAA). The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the anhydride, leading to the formation of a stable N-trifluoroacetyl derivative.

Table 1: Acylation of Methyl L-2-(4-fluorophenyl)glycinate for GC-MS Analysis

| Parameter | Description |

| Derivatizing Reagent | Trifluoroacetic anhydride (TFAA) |

| Reaction | Formation of N-trifluoroacetyl-Methyl L-2-(4-fluorophenyl)glycinate |

| Typical Conditions | The compound is treated with TFAA in an appropriate solvent (e.g., methylene (B1212753) chloride) and heated (e.g., at 60°C for 20 minutes) to ensure complete reaction. sigmaaldrich.com |

| Resulting Derivative | The resulting N-trifluoroacetyl derivative is significantly more volatile and less polar than the parent compound, making it suitable for GC-MS analysis. |

| Advantages | Produces volatile derivatives, leading to shorter analysis times and improved chromatographic properties. sigmaaldrich.com |

Silylation: Silylation involves the replacement of active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. youtube.com This is another effective method for reducing the polarity and increasing the volatility of amino compounds. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent commonly used for this purpose. It reacts with the primary amine of Methyl L-2-(4-fluorophenyl)glycinate to form the corresponding N-trimethylsilyl derivative.

Table 2: Silylation of Methyl L-2-(4-fluorophenyl)glycinate for GC-MS Analysis

| Parameter | Description |

| Derivatizing Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Reaction | Formation of N-trimethylsilyl-Methyl L-2-(4-fluorophenyl)glycinate |

| Typical Conditions | The compound is heated with BSTFA, often with a catalyst like trimethylchlorosilane (TMCS), to drive the reaction to completion. |

| Resulting Derivative | The N-trimethylsilyl derivative exhibits excellent volatility and thermal stability for GC-MS analysis. |

| Advantages | BSTFA and its byproducts are highly volatile and typically do not interfere with the chromatogram. gcms.cz |

Derivatization for Enhanced Detection in Liquid Chromatography

In liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), derivatization is often employed not to increase volatility, but to enhance the detectability of the analyte. springernature.com Methyl L-2-(4-fluorophenyl)glycinate lacks a strong chromophore or fluorophore, which can result in poor sensitivity with common UV-Vis or fluorescence detectors. Pre-column derivatization introduces a chromophoric or fluorophoric tag onto the molecule, significantly improving detection limits. springernature.comactascientific.com

Derivatization with FMOC-Cl: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a widely used derivatizing reagent that reacts with primary and secondary amines to produce highly fluorescent derivatives. nih.govjascoinc.com The reaction of FMOC-Cl with the primary amine of Methyl L-2-(4-fluorophenyl)glycinate yields a stable derivative that can be detected with high sensitivity by fluorescence detectors.

Table 3: Derivatization of Methyl L-2-(4-fluorophenyl)glycinate with FMOC-Cl for HPLC-Fluorescence Detection

| Parameter | Description |

| Derivatizing Reagent | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) |

| Reaction | Formation of an N-FMOC derivative |

| Typical Conditions | The reaction is typically carried out in a buffered aqueous solution (e.g., borate (B1201080) buffer, pH 9) with the reagent dissolved in an organic solvent like acetonitrile. The reaction is usually rapid, often complete within minutes at room temperature. nih.gov |

| Resulting Derivative | The N-FMOC derivative is highly fluorescent, allowing for trace-level detection. |

| Detection | Fluorescence detection with excitation and emission wavelengths optimized for the FMOC tag. |

Derivatization with Marfey's Reagent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a chiral derivatizing agent used for the separation of enantiomers of amino acids and for enhancing UV detection. springernature.com It reacts with the primary amine of Methyl L-2-(4-fluorophenyl)glycinate to form a diastereomeric derivative. The resulting derivative has a strong chromophore (dinitrophenyl group), making it easily detectable by UV-Vis detectors.

Table 4: Derivatization of Methyl L-2-(4-fluorophenyl)glycinate with Marfey's Reagent for HPLC-UV Detection

| Parameter | Description |

| Derivatizing Reagent | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's Reagent) |

| Reaction | Formation of a diastereomeric derivative with a dinitrophenyl chromophore. |

| Typical Conditions | The reaction is conducted in a buffered solution at a slightly elevated temperature. |

| Resulting Derivative | The derivative possesses a strong UV absorbance, significantly enhancing detection sensitivity. |

| Application | Primarily used for chiral separations and enhanced UV detection of amino compounds. springernature.com |

Stereochemical Control and Analysis in Synthetic Research

Mechanisms of Chiral Induction and Diastereoselection

The synthesis of enantiomerically pure Methyl L-2-(4-fluorophenyl)glycinate HCl relies on synthetic strategies that can introduce and maintain the desired stereochemistry at the α-carbon. The principles of chiral induction and diastereoselection are central to achieving high enantiomeric excess.

Common strategies for establishing the stereocenter in α-amino acids and their derivatives, such as Methyl L-2-(4-fluorophenyl)glycinate, include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions. In a chiral auxiliary-based approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of fluorinated amino acids, various asymmetric catalytic methods have been developed, although specific examples for this compound are not extensively documented in publicly available literature.

Diastereoselection becomes relevant when a new stereocenter is created in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can influence the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer. The extent of this influence depends on factors such as steric hindrance and electronic interactions.

It is noteworthy that the synthesis of 4-fluorophenylglycine, the parent amino acid of the title compound, has been reported to be accompanied by racemization, necessitating the separation of the resulting epimers. nih.gov This underscores the importance of carefully selecting synthetic methods and reaction conditions to minimize the loss of stereochemical purity.

Enantiomeric Purity Determination Methodologies

Accurate determination of the enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial for quality control in the synthesis of chiral compounds like this compound. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers and determining their relative proportions. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

A high ee value indicates a high degree of enantiomeric purity.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the enantiomeric purity of chiral compounds. Since enantiomers are chemically identical in an achiral environment, their NMR spectra are indistinguishable. However, in the presence of a chiral auxiliary, such as a chiral shift reagent or a chiral derivatizing agent, the enantiomers are converted into diastereomers, which have different NMR spectra.

Chiral lanthanide shift reagents, for example, can be used to induce chemical shift differences between the signals of the two enantiomers. More commonly, a chiral derivatizing agent is reacted with the enantiomeric mixture to form a pair of diastereomers. These diastereomers exhibit distinct signals in the NMR spectrum, and the ratio of their integration values corresponds to the ratio of the enantiomers in the original mixture.

For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy can be a particularly powerful tool for enantiodiscrimination. The fluorine atom provides a sensitive and often less crowded spectral window for analysis. The use of chiral derivatizing agents that introduce a second fluorine atom can lead to the formation of diastereomers with well-resolved ¹⁹F NMR signals. An efficient ¹⁹F NMR-based protocol has been described for determining the enantiomeric excess of in situ fluorine-labeled amines and alcohols by converting them into fluorinated amides or esters and mixing them with a cationic cobalt(III) complex. bohrium.com

Optical rotation is a fundamental property of chiral molecules that can be used to assess their enantiomeric purity. wikipedia.org A solution of a pure enantiomer will rotate the plane of plane-polarized light in a specific direction, either clockwise (dextrorotatory, (+)) or counterclockwise (levorotatory, (-)). wikipedia.org The magnitude of this rotation is proportional to the concentration of the chiral compound and the path length of the light through the sample. The specific rotation, [α], is a characteristic physical constant for a given compound under specified conditions (temperature, wavelength, and solvent). wikipedia.org For a mixture of enantiomers, the observed optical rotation is a weighted average of the rotations of the individual enantiomers. A racemic mixture (50:50 mixture of both enantiomers) will have an optical rotation of zero. sigmaaldrich.com

Circular Dichroism (CD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov CD spectra provide information about the stereochemical features of a molecule and can be used to distinguish between enantiomers. The CD spectrum of one enantiomer will be the mirror image of the CD spectrum of the other. While specific optical rotation and CD data for this compound are not widely published, the principles of these techniques are fundamental to the characterization of chiral molecules.

Studies on Stereochemical Stability and Racemization Pathways

The stereochemical stability of this compound is a critical consideration, as racemization can lead to a loss of enantiomeric purity and potentially impact its utility in subsequent synthetic steps. Phenylglycine and its derivatives are known to be more prone to racemization compared to other amino acids due to the increased acidity of the α-proton, which is benzylic. rsc.org

The primary mechanism of racemization for α-amino acids involves the deprotonation of the α-carbon to form a planar, achiral enolate intermediate, followed by non-stereoselective reprotonation. The rate of racemization is influenced by several factors, including temperature, pH, solvent, and the nature of the substituents on the phenyl ring.

For 4-substituted phenylglycine derivatives, the electronic properties of the substituent can affect the acidity of the α-proton and thus the rate of racemization. Electron-withdrawing groups, such as the fluorine atom in this compound, are expected to increase the acidity of the α-proton, potentially making the compound more susceptible to racemization under basic conditions. rsc.org Conversely, electron-donating groups at the para position have been shown to decelerate the racemization rate in phenylglycine derivatives. rsc.org

Studies on the racemization of phenylglycine-containing peptides in solid-phase peptide synthesis have shown that the base-catalyzed coupling step is critical for racemization. researchgate.net Therefore, careful control of reaction conditions, such as the choice of base and coupling reagents, is essential to maintain the stereochemical integrity of this compound during its synthesis and subsequent transformations.

Correlation of Absolute Configuration (L-form) with Spectroscopic Data and Synthetic Outcomes

The absolute configuration of a chiral molecule describes the actual three-dimensional arrangement of its atoms. For amino acids, the L- and D- nomenclature is commonly used, which relates the configuration of the α-carbon to that of L- or D-glyceraldehyde. The "L" in this compound specifies the absolute configuration at the chiral center.

The absolute configuration is an intrinsic property of the molecule and does not necessarily correlate with the sign of its optical rotation (+ or -). libretexts.org For example, an L-amino acid can be either dextrorotatory or levorotatory. The relationship between the absolute configuration and the sign of optical rotation must be determined experimentally for each compound.

Various spectroscopic techniques can be used to determine or confirm the absolute configuration of a chiral molecule. X-ray crystallography is the most definitive method, providing a direct visualization of the molecular structure. However, it requires a suitable single crystal, which may not always be obtainable.

Chiroptical methods, such as CD spectroscopy, can also be used to assign the absolute configuration by comparing the experimental spectrum with that of a known standard or with theoretical calculations. Similarly, NMR spectroscopy, in conjunction with chiral derivatizing agents, can be employed to establish the absolute configuration by analyzing the chemical shift differences in the resulting diastereomers. For instance, an efficient ¹⁹F NMR-based analytical protocol has been developed to determine the absolute configuration of in situ fluorine-labeled amines and alcohols. bohrium.com

Applications As a Chiral Synthon in Complex Molecule Synthesis

Utilization in the Construction of Peptides and Peptidomimetics

The incorporation of non-proteinogenic amino acids like 4-fluorophenylglycine into peptide sequences is a well-established strategy for modulating their biological activity, structure, and stability. nih.govnih.gov Methyl L-2-(4-fluorophenyl)glycinate HCl is a direct precursor for this purpose, enabling the synthesis of peptides and peptidomimetics with enhanced properties.

The process typically involves standard solid-phase or solution-phase peptide synthesis protocols. masterorganicchemistry.compeptide.com The amino group of the glycinate is first protected, commonly with Fmoc or Boc groups, and the methyl ester may be hydrolyzed to the corresponding carboxylic acid. youtube.com This modified building block is then coupled with another amino acid or a growing peptide chain using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). masterorganicchemistry.comyoutube.com

The presence of the 4-fluorophenyl side chain can impart unique conformational constraints on the peptide backbone. nih.gov It also introduces a ¹⁹F NMR probe, allowing for detailed structural and interaction studies of the peptide with its biological targets, such as cell membranes. nih.gov For instance, analogues of the fusogenic peptide B18 and the antimicrobial peptide PGLa have been synthesized using L-4-fluorophenylglycine to investigate their mechanisms of action. nih.gov The fluorinated aromatic ring can enhance binding affinity and improve metabolic stability by blocking sites susceptible to enzymatic degradation.

Peptidomimetics, compounds that mimic the structure and function of peptides but with modified backbones, also benefit from the incorporation of this synthon. nih.gov The unique stereochemistry and electronic nature of the 4-fluorophenylglycine moiety can be leveraged to design peptidomimetics with improved oral bioavailability and proteolytic resistance compared to their natural peptide counterparts.

| Peptide/Peptidomimetic Type | Role of this compound | Resulting Advantage | Reference Example |

| Fusogenic Peptides | Incorporation as a non-natural amino acid. | Allows for ¹⁹F NMR studies of peptide-membrane interactions. | B18 Peptide Analogues nih.gov |

| Antimicrobial Peptides | Substitution for natural hydrophobic residues. | Modulates biological activity and aids in structural analysis. | Gramicidin S & PGLa Analogues nih.gov |

| General Peptidomimetics | Serves as a chiral scaffold. | Enhances metabolic stability and receptor binding affinity. | General Fluorinated Peptidomimetics researchgate.net |

Role in the Synthesis of Heterocyclic Scaffolds

The inherent functionality of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals. mdpi.com

Beta-lactams (2-azetidinones) are a cornerstone of antibiotic chemistry and are valuable synthons in their own right. nih.gov The Staudinger [2+2] cycloaddition is a primary method for their synthesis, involving the reaction of a ketene (B1206846) with an imine. nih.govorganic-chemistry.org this compound can serve as a precursor to the chiral ketene component. After suitable N-protection, the carboxylic acid (obtained from ester hydrolysis) is converted into an acyl chloride. Treatment with a base like triethylamine (B128534) generates the ketene in situ, which then undergoes a cycloaddition with an imine to yield a substituted β-lactam. nih.gov The stereochemistry of the final product is often controlled by the chiral center of the amino acid precursor, leading to enantiomerically enriched β-lactams. encyclopedia.pub

Spirocycles, molecules containing two rings connected by a single common atom, have gained prominence in drug design due to their rigid, three-dimensional structures. researchgate.netnih.gov Amino acid esters are valuable building blocks for constructing spirocyclic heterocyclic systems. For example, in syntheses analogous to that of spirapril, a Cbz-protected oxoproline methyl ester is used as a key intermediate. nih.gov Similarly, this compound can be elaborated into intermediates suitable for intramolecular cyclization reactions, such as alkylation or condensation, to form spiro-heterocycles. The amino and ester groups provide the necessary handles to build the heterocyclic portion of the spiro-scaffold.

The primary amine of this compound is a versatile nucleophile for constructing a variety of other nitrogen-containing heterocycles. Through condensation reactions with appropriate bifunctional reagents, it can be cyclized into rings of various sizes and functionalities.

Reaction with 1,2-Dicarbonyls: Condensation with α-diketones can lead to the formation of substituted pyrazines.

Reaction with 1,3-Dicarbonyls: Can be used to synthesize dihydropyrimidines or related heterocyclic systems. mdpi.com

Multi-component Reactions: The synthon can participate in multi-component reactions, such as the Ugi or Passerini reactions, to generate complex, highly substituted heterocyclic scaffolds in a single step.

The fluorophenyl moiety in these resulting heterocycles can be crucial for modulating their biological activity, for example, as enzyme inhibitors or receptor modulators. mdpi.com

Precursor for Other Fluorinated Amino Acid Derivatives and Bioisosteres

The introduction of fluorine into organic molecules is a powerful strategy in medicinal chemistry to modulate physicochemical properties and biological activity. researchgate.netrsc.org this compound is not only a useful building block itself but also a starting material for more complex fluorinated amino acids and bioisosteres. nih.gov The existing structure can be chemically modified in several ways:

Side Chain Modification: The phenyl ring can undergo further electrophilic substitution, although the fluorine atom is deactivating.

Backbone Derivatization: The amino or carboxylate groups can be transformed into other functional groups, leading to a diverse range of derivatives. nih.govnih.gov

This derivatization allows for the creation of novel fluorinated building blocks for peptide synthesis or as bioisosteric replacements for other functional groups in drug candidates. nih.govprinceton.edu For example, the 4-fluorophenyl group can act as a bioisostere for a phenyl or other aromatic group, offering similar steric bulk but with altered electronic properties and resistance to oxidative metabolism.

| Derivative Type | Synthetic Transformation | Potential Application |

| N-Alkylated Amino Acids | Reductive amination or direct alkylation of the amino group. | Building blocks for N-methylated peptides with improved cell permeability. |

| α-Substituted Amino Acids | Enolate formation followed by alkylation at the α-carbon. | Creation of quaternary chiral centers for conformationally constrained peptides. |

| Fluorinated Bioisosteres | Transformation of the carboxylate group into amides, ketones, or other functional groups. | Mimicking transition states of enzymatic reactions for inhibitor design. nih.gov |

Application in Diversity-Oriented Synthesis for Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and identify new drug leads. nih.govnih.gov Chiral synthons like this compound are ideal starting points for DOS because they allow for the introduction of stereochemical complexity into the library. nih.gov

Using solid-phase synthesis techniques, the core scaffold of 4-fluorophenylglycine can be elaborated in a combinatorial fashion. nih.govimperial.ac.uk The amino group can be acylated with a diverse set of carboxylic acids, while the methyl ester can be converted to amides using a variety of amines. Further diversification can be achieved by employing the synthon in different cyclization strategies to produce libraries of distinct heterocyclic cores. This parallel synthesis approach can rapidly generate hundreds or thousands of unique compounds built around the fluorinated amino acid scaffold. nih.govcrsubscription.com These libraries can then be subjected to high-throughput screening to identify hits for various biological targets.

Development of New Asymmetric Catalytic Systems Using this compound as a Ligand or Substrate

The strategic incorporation of fluorine atoms into organic molecules can significantly influence their chemical and physical properties. In the realm of asymmetric catalysis, chiral fluorinated compounds are of particular interest as they can serve as unique ligands or substrates to drive the development of novel catalytic systems. This compound, a chiral fluorinated amino acid ester, represents a valuable building block in this pursuit. Its distinct stereochemistry and the electronic properties imparted by the fluorine atom make it an attractive candidate for creating highly selective catalysts.

Research into the application of fluorinated amino acids and their derivatives has highlighted their potential in various asymmetric transformations. While specific studies detailing the direct use of this compound in the development of new asymmetric catalytic systems are not extensively documented in publicly available literature, the broader context of fluorinated chiral molecules in catalysis provides a strong foundation for its potential applications.

One area of exploration involves the use of chiral ligands derived from amino acids to control the stereochemical outcome of metal-catalyzed reactions. The derivatization of this compound could yield novel phosphine (B1218219), amine, or alcohol-containing ligands. The presence of the 4-fluorophenyl group can influence the electronic environment of the metal center, potentially enhancing catalytic activity and enantioselectivity. For instance, in copper-catalyzed asymmetric reactions, the nature of the chiral ligand is critical in achieving high yields and stereocontrol.